3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound with a complex structure that includes bromine, methyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Chlorination: The conversion of the sulfonyl group to a sulfonyl chloride group.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as amines or alcohols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Reduction Reactions: Products with amine groups replacing nitro groups.
Scientific Research Applications
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity due to the presence of multiple functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful in various substitution reactions. The nitro group can undergo reduction, leading to the formation of amine derivatives, which are important in many biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
4-Bromo-3-methyl-5-nitrobenzene-1-sulfonyl chloride: Positional isomer with different substitution pattern on the benzene ring.
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFBPIFCHKTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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